![molecular formula C17H33NO2 B14320564 3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine CAS No. 106332-41-6](/img/structure/B14320564.png)
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the dioxaspiro family, which is known for its stability and versatility in various chemical reactions. The molecular formula of this compound is C15H29NO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol to form the spirocyclic ketal intermediate. This intermediate is then subjected to reductive amination with N,N-dipropylamine under hydrogenation conditions to yield the final product. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Halogenated compounds like alkyl halides or aryl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure provides stability and enhances its binding affinity to these targets. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A ketone derivative with similar structural features but different reactivity.
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine: Another amine derivative with additional methyl groups, affecting its chemical properties.
Uniqueness
3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and stability. This makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
106332-41-6 |
|---|---|
分子式 |
C17H33NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
3,3-dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C17H33NO2/c1-5-11-18(12-6-2)15-7-9-17(10-8-15)19-13-16(3,4)14-20-17/h15H,5-14H2,1-4H3 |
InChIキー |
JPHWQPQKGLRGRZ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1CCC2(CC1)OCC(CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


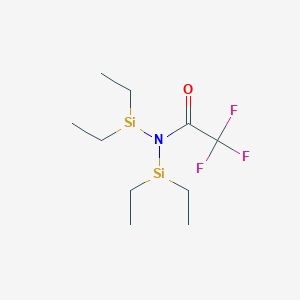
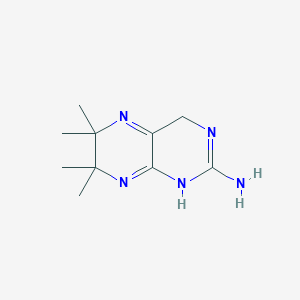
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
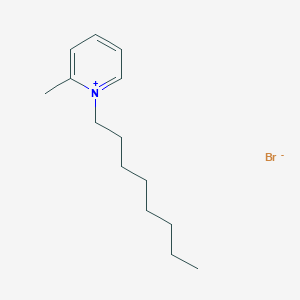
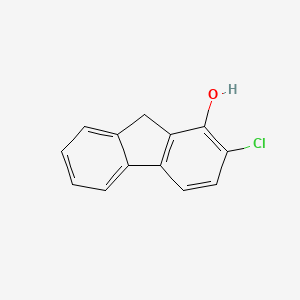
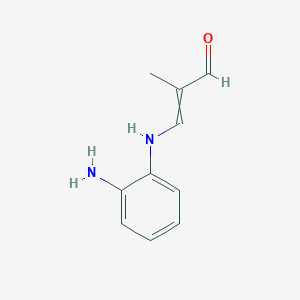
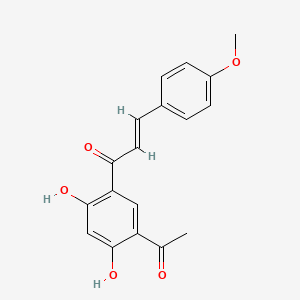
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)
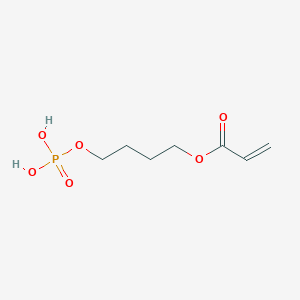

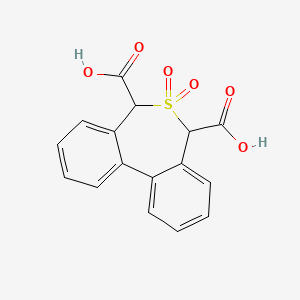
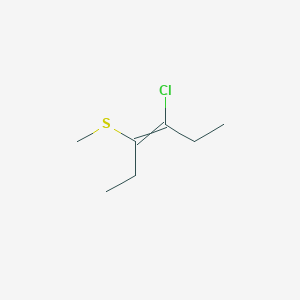
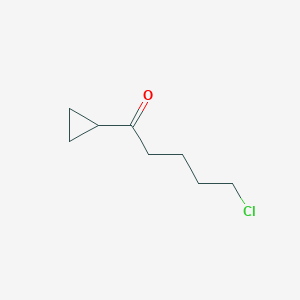
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
